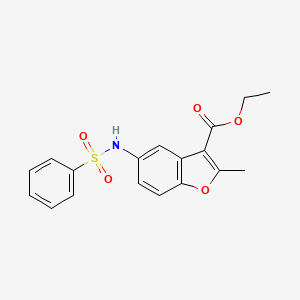

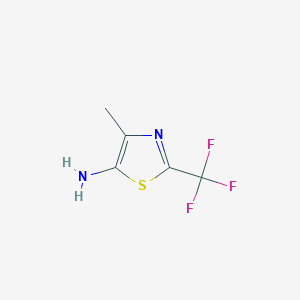

![molecular formula C17H20BrNO B2526736 3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2319721-05-4](/img/structure/B2526736.png)

3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of azabicycloalkane, a class of compounds known for their potential pharmacological properties. The structure of the compound suggests that it is a bicyclic molecule with a bromophenyl group attached, which could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related azabicycloalkane derivatives has been explored in the literature. For instance, an improved synthesis method for 1-phenyl-6-azabicyclo[3.2.1]octane derivatives, which are structurally related to the compound of interest, has been reported . This method involves a Grignard reaction followed by hydrocyanation, methanolysis, and reductive amination, leading to the formation of a bicyclic lactam as a key intermediate. The overall yield of the final product through this synthesis route is 42%. This synthesis route could potentially be adapted for the synthesis of 3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one by modifying the substituents on the benzene ring and other positions of the molecule.

Molecular Structure Analysis

The molecular structure of azabicycloalkanes has been studied using Molecular Mechanics Method (MM2) . The analysis revealed that the global minimum-energy conformer for the epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol is a slightly distorted chair form with the N-phenethyl group in an equatorial position. This preferred conformation is consistent with the forms adopted in the solid state and in solution in polar solvents. The molecular structure analysis of the compound would likely reveal similar conformational preferences, which are important for understanding its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azabicycloalkane derivatives can be inferred from their functional groups and the presence of the azabicycloalkane core. The compound of interest contains a ketone group, which could undergo reactions such as nucleophilic addition or reduction. The bromophenyl group could participate in further substitution reactions, potentially leading to the formation of new derivatives with varied pharmacological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one are not provided in the papers, general properties of azabicycloalkane derivatives can be discussed. These compounds typically exhibit solubility in polar solvents, which is important for their application in biological systems. The presence of a bromine atom and a ketone group in the compound would influence its boiling point, melting point, and overall stability. The stereochemistry of the compound, indicated by the (1R,5S) configuration, would also affect its physical properties and its interaction with biological targets.

科学的研究の応用

Structural Characterization and Synthesis

- The title compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one , was synthesized and characterized by 1H and 13C NMR and HRMS spectroscopy. Its absolute molecular configuration was investigated by X-ray crystallography, revealing intermolecular hydrogen bonds of the type O‒H…O and showing the methyl and chlorophenyl groups in a cis configuration, stabilized by weak intermolecular C‒H...O interactions (Wu et al., 2015).

Radiolabelling for PET Ligands

- Ipratropium bromide and tiotropium bromide , which share structural similarities with the compound , have been radiolabelled for use as PET ligands in studies of inhaled drug deposition. This indicates a potential application of the compound or its derivatives in medical imaging and pharmacokinetic studies (Issa et al., 2006).

Novel Synthetic Approaches

- A novel synthetic approach involving the transformation of methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to afford bromohydrins and the synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols was described. This methodology might offer insights into the synthesis of compounds related to "3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one" for further research applications (Krow et al., 2001).

Potential as Chemzymes

- The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate (2) and its enantiomer as chiral chemzymes, which serve as catalysts for their own enantioselective synthesis, demonstrates the potential utility of similar azabicyclooctanes in asymmetric synthesis and catalysis (Corey et al., 1989).

特性

IUPAC Name |

3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRFBWYCKRXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/no-structure.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)

![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)

![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)

![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)